molecular formula C17H15N3O4S2 B4927278 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide

Cat. No. B4927278
M. Wt: 389.5 g/mol
InChI Key: HXUGMKZYNNQLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide, also known as EBTNA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has a unique structure that allows it to interact with biological systems in a variety of ways, making it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide is complex and not fully understood, but it is thought to involve the inhibition of certain enzymes and other biological molecules. This compound has been shown to bind to specific sites on proteins and other molecules, altering their conformation and activity.
Biochemical and Physiological Effects
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide has a number of biochemical and physiological effects, depending on the specific system being studied. In some cases, this compound has been shown to inhibit the activity of enzymes involved in cellular metabolism and signaling, leading to changes in cellular function. In other cases, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide has been shown to modulate the activity of ion channels and other membrane proteins, affecting cellular excitability and signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide in laboratory experiments is its specificity for certain biological molecules. This compound can be used to selectively inhibit or modulate the activity of specific enzymes and other proteins, allowing researchers to investigate their roles in various biological processes. However, one limitation of using 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide is that it may have off-target effects or interact with other biological molecules in unexpected ways, potentially confounding experimental results.

Future Directions

There are many potential future directions for research on 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide and related compounds. One area of interest is the development of more potent and selective inhibitors of specific enzymes and other biological molecules. Another potential direction is the investigation of the physiological and behavioral effects of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide in animal models, with the goal of identifying potential therapeutic applications for this compound. Finally, future research could focus on the development of new methods for synthesizing and purifying 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide and related compounds, making them more widely available for scientific research.

Synthesis Methods

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of 2-mercaptobenzothiazole with ethyl bromoacetate, followed by nitration of the resulting product with nitric acid. The final compound is then purified using standard laboratory techniques.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide has been used in a wide range of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. This molecule is particularly useful for investigating the mechanisms of action of various biological molecules, as it can be used to selectively inhibit or modulate their activity.

properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-2-24-11-7-8-13-15(9-11)26-17(19-13)25-10-16(21)18-12-5-3-4-6-14(12)20(22)23/h3-9H,2,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUGMKZYNNQLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

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